

Application Note: Analytical Characterization of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

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Compound of Interest

Compound Name: Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

Cat. No.: B105753

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Audience: Researchers, scientists, and drug development professionals.

Introduction **Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate** is a heterocyclic organic compound with the chemical formula $C_{10}H_{12}O_6S$. It serves as a crucial intermediate in the synthesis of alkylendioxythiophene monomers, which are precursors for electrochromic conducting polymers.[1] Given its role in the development of advanced materials, comprehensive characterization is essential to ensure its identity, purity, and stability. This document provides detailed application notes and protocols for the analytical techniques used to characterize this compound.

Physicochemical Properties

The fundamental physical and chemical properties of **Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate** are summarized below. These parameters are the first step in its identification and handling.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₂ O ₆ S	[2]
Molecular Weight	260.27 g/mol	[2]
Appearance	Pale yellow to white solid/powder	[3]
Melting Point	132-135 °C	[1][3][4]
Boiling Point	153 °C at 760 mmHg	[4]
CAS Number	1822-66-8	[1][4]

Spectroscopic Characterization

Spectroscopic techniques are vital for elucidating the molecular structure and confirming the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise molecular structure. Both ¹H and ¹³C NMR are used to confirm the identity of **Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate**. [3]

Expected ¹H and ¹³C NMR Spectral Data While specific spectral data for this exact compound is not detailed in the provided search results, analysis of its structure and data from similar compounds allows for the prediction of key signals. For instance, a study on related azomethines synthesized from a similar thiophene derivative provides insight into expected chemical shifts. [5]

Technique	Expected Chemical Shifts (ppm)	Assignment
¹ H NMR	~1.3 (triplet)	-CH ₃ of ethyl ester
	~4.3 (quartet)	-CH ₂ of ethyl ester
	~9.0-10.0 (broad singlet)	-OH (hydroxyl protons)
¹³ C NMR	~14	-CH ₃ of ethyl ester
	~61	-CH ₂ of ethyl ester
	~100-140	Thiophene ring carbons (C-S, C-OH)
	~165	C=O (carbonyl of ester)

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Characteristic FT-IR Absorption Bands Based on the functional groups in the molecule, the following peaks are expected. Data from related thiophene derivatives show characteristic peaks for N-H, C-H, and C=O stretches.[\[5\]](#)

Frequency Range (cm ⁻¹)	Vibrational Mode	Functional Group
3500 - 3200	O-H Stretch (broad)	Hydroxyl (-OH)
3000 - 2850	C-H Stretch	Aliphatic C-H
1750 - 1680	C=O Stretch	Ester Carbonyl
1600 - 1475	C=C Stretch	Thiophene ring
1300 - 1000	C-O Stretch	Ester and Ether linkages

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and can provide structural information through fragmentation patterns. The exact mass is a critical parameter for confirming the elemental composition.

Parameter	Value
Exact Mass	260.03545927 Da
Monoisotopic Mass	260.03545927 Da

Source: PubChem CID 245503[2]

Chromatographic and Other Techniques

Gas Chromatography (GC)

Gas chromatography is an effective method for assessing the purity of the compound. A synthesis protocol confirmed that the final product appeared as a single peak in GC analysis, indicating high purity.[3]

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, S) in the compound, which is used to verify the empirical formula. For the related compound $C_{28}H_{30}N_4O_8S_2$, the calculated and found percentages were closely matched.[5]

Element	Calculated % for $C_{10}H_{12}O_6S$
Carbon (C)	46.15%
Hydrogen (H)	4.65%
Oxygen (O)	36.88%
Sulfur (S)	12.32%

X-ray Crystallography

For definitive structural elucidation in the solid state, single-crystal X-ray diffraction can be used. A crystal structure for **Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate** has been deposited in the Cambridge Structural Database (CSD), confirming its molecular geometry.[2]

Experimental Protocols

The following protocols provide standardized procedures for the characterization of **Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate**.

Protocol 1: NMR Spectroscopy

- **Sample Preparation:** Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$) in an NMR tube.
- **Data Acquisition:** Acquire 1H and ^{13}C NMR spectra on a 300 MHz or higher spectrometer.
- **Data Processing:** Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
- **Analysis:** Integrate the peaks in the 1H spectrum to determine proton ratios. Assign peaks in both 1H and ^{13}C spectra to the corresponding atoms in the molecular structure.

Protocol 2: FT-IR Spectroscopy

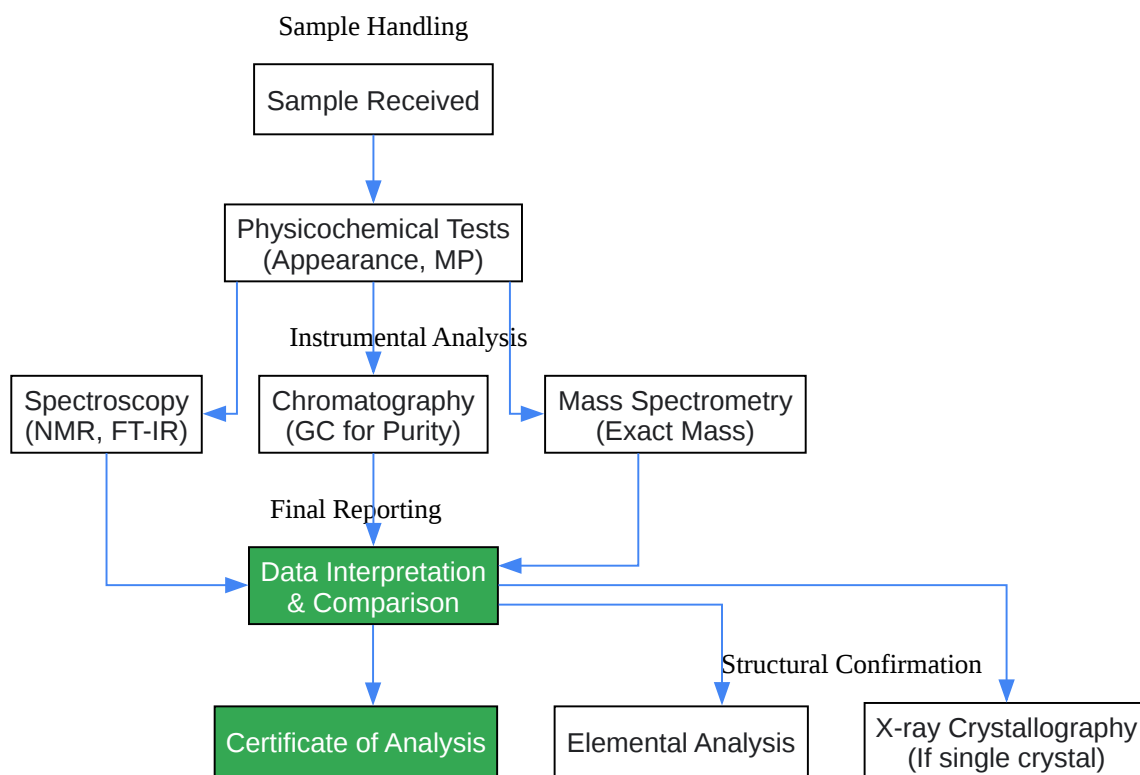
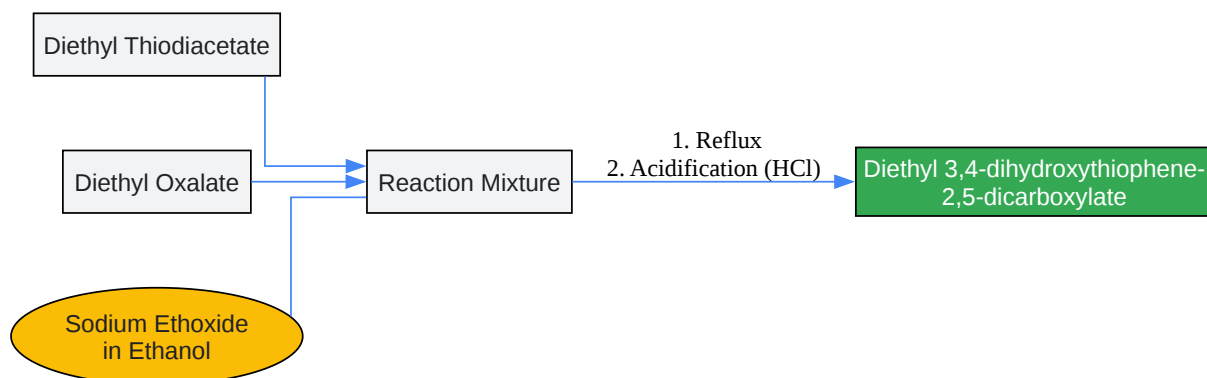
- **Sample Preparation (KBr Pellet):** Mix ~1 mg of the compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture to a fine powder.
- **Pellet Formation:** Press the powder in a hydraulic press at 8-10 tons to form a transparent pellet.
- **Data Acquisition:** Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum, typically from 4000 to 400 cm^{-1} .
- **Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Protocol 3: Gas Chromatography (GC) for Purity Analysis

- **Sample Preparation:** Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as acetone or ethyl acetate.
- **Instrumentation:** Use a GC system equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., HP-5 or equivalent).
- **Method Parameters:**
 - **Injector Temperature:** 250 °C
 - **Oven Program:** Start at 100 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min.
 - **Detector Temperature:** 300 °C
 - **Carrier Gas:** Helium or Nitrogen.
- **Analysis:** Inject 1 µL of the sample. The purity is determined by the area percentage of the main peak in the resulting chromatogram.

Visualizations

Diagrams are provided below to illustrate the chemical structure, synthesis pathway, and the overall analytical workflow.



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